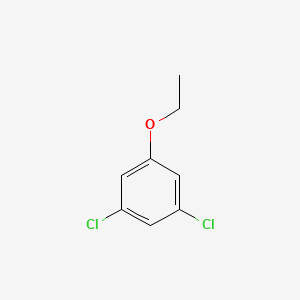

1,3-Dichloro-5-ethoxybenzene

Description

1,3-Dichloro-5-ethoxybenzene (hypothetical structure inferred from evidence) is a substituted benzene derivative featuring two chlorine atoms at the 1- and 3-positions and an ethoxy group (-OCH₂CH₃) at the 5-position. Substituted chlorobenzenes are critical intermediates in pharmaceuticals, agrochemicals, and materials science due to their electronic and steric properties .

Properties

IUPAC Name |

1,3-dichloro-5-ethoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2O/c1-2-11-8-4-6(9)3-7(10)5-8/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDXDLSKBSVVCKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

1,3-Dichloro-5-ethoxybenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the ethoxylation of 1,3-dichlorobenzene. The reaction typically proceeds as follows:

Ethoxylation Reaction:

Industrial Production Methods:

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of optimized catalysts and reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

1,3-Dichloro-5-ethoxybenzene undergoes various chemical reactions, including:

-

Substitution Reactions:

Reagents: Nucleophiles (e.g., sodium hydroxide, potassium tert-butoxide)

Conditions: Elevated temperatures, polar solvents

Products: Substituted derivatives of this compound

-

Oxidation Reactions:

Reagents: Oxidizing agents (e.g., potassium permanganate, chromium trioxide)

Conditions: Acidic or basic medium

Products: Oxidized derivatives, such as carboxylic acids

-

Reduction Reactions:

Reagents: Reducing agents (e.g., lithium aluminum hydride, hydrogen gas with a palladium catalyst)

Conditions: Mild to moderate temperatures

Products: Reduced derivatives, such as alcohols

Scientific Research Applications

Applications in Organic Synthesis

-

Intermediate in Synthesis :

1,3-Dichloro-5-ethoxybenzene serves as an intermediate in the synthesis of various organic compounds. Its chlorinated nature allows for nucleophilic substitution reactions, facilitating the introduction of other functional groups. -

Pharmaceutical Development :

The compound has been utilized in the development of pharmaceuticals due to its ability to modify biological activity through structural variations. For instance, derivatives of this compound have shown potential as anti-cancer agents by targeting specific pathways involved in tumor growth .

Case Study 1: Anticancer Activity

A study published in ChemComm investigated the synthesis of chlorinated compounds based on this compound and their biological activities. The results indicated that certain derivatives exhibited significant cytotoxic effects against human cancer cell lines. The synthesis involved a series of nucleophilic substitutions and demonstrated high yields (up to 89%) for the desired products .

Case Study 2: Material Science

In material science, this compound has been used as a precursor for synthesizing polymeric materials with enhanced thermal stability and chemical resistance. Research has shown that incorporating this compound into polymer matrices improves their mechanical properties and thermal degradation profiles .

Environmental Impact and Safety Considerations

While this compound has valuable applications, it is essential to consider its environmental impact. Chlorinated compounds can persist in the environment and may pose toxicity risks to aquatic life. Studies have assessed its degradation pathways in atmospheric conditions, indicating that it reacts with hydroxyl radicals and may form less harmful products over time .

Mechanism of Action

The mechanism of action of 1,3-dichloro-5-ethoxybenzene involves its interaction with specific molecular targets. The compound can undergo electrophilic aromatic substitution reactions, where the ethoxy group and chlorine atoms influence the reactivity and orientation of the benzene ring. The presence of electron-withdrawing chlorine atoms and the electron-donating ethoxy group can affect the compound’s reactivity towards nucleophiles and electrophiles.

Comparison with Similar Compounds

Structural Analogues: Substituent Variations

Substituent Effects on Reactivity and Stability

Electron-Withdrawing vs. Electron-Donating Groups

- Chlorine and Fluorine : Both are electron-withdrawing groups (EWGs). Chlorine at the 1- and 3-positions in 1,3-Dichloro-5-ethoxybenzene enhances electrophilic substitution resistance compared to 5-Chloro-1,3-dimethoxybenzene, where methoxy groups (-OCH₃) are electron-donating (EDGs), increasing ring reactivity .

- Ethoxy vs. Methoxy : Ethoxy groups (-OCH₂CH₃) are bulkier than methoxy (-OCH₃), leading to steric hindrance that reduces nucleophilic aromatic substitution rates. This property is critical in designing herbicides, as seen in derivatives like 4-Chloro-1-ethoxy-2-fluorobenzene .

Functional Group Reactivity

- Chloromethyl Group : In 1,3-Dichloro-5-(chloromethyl)benzene, the -CH₂Cl group enables alkylation reactions, making it valuable in crosslinking polymers. In contrast, the ethoxy group in this compound is more prone to hydrolysis under acidic conditions .

Q & A

Basic: What are the standard synthetic routes for 1,3-Dichloro-5-ethoxybenzene, and how can reaction conditions be optimized for higher yields?

The synthesis typically begins with a halogenated benzene derivative, such as 1,3,5-trichlorobenzene, followed by selective substitution of chlorine atoms. A common approach involves nucleophilic aromatic substitution (NAS) using ethoxide ions under controlled conditions (e.g., anhydrous solvents like DMF or THF). Optimization includes:

- Temperature : Elevated temperatures (80–120°C) enhance reaction rates but may increase side reactions.

- Catalysts : Phase-transfer catalysts like tetrabutylammonium bromide improve ethoxy group introduction .

- Solvent polarity : Polar aprotic solvents favor NAS by stabilizing transition states.

Yield improvements require monitoring reaction progress via TLC or HPLC and quenching side products early .

Basic: What spectroscopic techniques are recommended for characterizing this compound, and how should data discrepancies be resolved?

Key techniques include:

- NMR : H and C NMR to confirm substituent positions and electronic environments.

- IR Spectroscopy : Identify C-Cl (550–750 cm) and C-O-C (1050–1250 cm) stretches.

- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation.

Discrepancies in spectral data (e.g., unexpected peaks in NMR) may arise from impurities or isomerization. Cross-validate with computational simulations (e.g., DFT) and purify via column chromatography or recrystallization .

Advanced: How can researchers address contradictions in reported reactivity data for electrophilic substitution reactions involving this compound?

Contradictions often stem from competing substituent effects (e.g., electron-withdrawing Cl vs. electron-donating ethoxy). To resolve:

- Controlled experiments : Systematically vary reaction parameters (temperature, solvent, electrophile concentration).

- Computational modeling : Use DFT to calculate charge distribution and predict regioselectivity.

- Isotopic labeling : Introduce deuterium or C to track reaction pathways .

Advanced: What computational methods are suitable for modeling the electronic effects of substituents on the benzene ring in this compound?

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to visualize electron-deficient regions.

- Molecular docking : Study interactions with biological targets (e.g., enzymes) using software like MOE.

- Hammett constants : Quantify substituent effects on reaction rates to predict reactivity trends .

Safety: What are the key safety protocols for handling this compound in laboratory settings?

- PPE : Wear nitrile gloves (11–13 mil thickness, 1-hour breakthrough time) and sealed goggles.

- Ventilation : Use fume hoods to avoid inhalation; avoid skin/eye contact.

- Spill management : Clean spills with butyl rubber gloves (>4-hour breakthrough time) and adsorbents like vermiculite .

Advanced: How does the presence of electron-withdrawing groups influence the stability of intermediates in the synthesis of this compound?

Chlorine atoms destabilize intermediates (e.g., Meisenheimer complexes) by reducing electron density, requiring stabilization via:

- Low-temperature conditions : Slow reaction kinetics to prevent decomposition.

- Bulky leaving groups : Use triflate or tosylate to enhance intermediate longevity.

- Solvent effects : Non-polar solvents reduce charge dispersion in transition states .

Basic: What are the common impurities encountered during the synthesis of this compound, and how can they be identified and removed?

Common impurities include:

- Di- or tri-ethoxy byproducts : Formed from over-substitution; detect via GC-MS.

- Chlorinated isomers : Separate using reverse-phase HPLC.

- Oxidative byproducts : Use antioxidants like BHT during synthesis.

Purification strategies include fractional distillation and silica gel chromatography .

Advanced: What strategies can be employed to enhance the regioselectivity of ethoxy group introduction in this compound synthesis?

- Directing groups : Temporarily introduce nitro or sulfonic acid groups to steer substitution.

- Protecting groups : Block reactive sites with trimethylsilyl (TMS) before ethoxylation.

- Microwave-assisted synthesis : Achieve rapid, localized heating to favor desired pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.